molecular formula C15H19ClN2O2 B14488743 2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide CAS No. 64965-88-4

2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide

Cat. No.: B14488743
CAS No.: 64965-88-4
M. Wt: 294.77 g/mol
InChI Key: RUQYIZFMVMFTAE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a cyanobutyl chain, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Cyanobutyl Chain: The intermediate is then reacted with a cyanobutyl halide under basic conditions to introduce the cyanobutyl chain.

    Formation of the Methylpropanamide Moiety: Finally, the compound is reacted with a suitable amide-forming reagent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide: can be compared with other compounds containing chlorophenoxy, cyanobutyl, or methylpropanamide groups.

    Examples: 2-(4-Chlorophenoxy)acetic acid, 4-cyanobutylamine, and N-(4-cyanobutyl)-2-methylpropanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight these unique features.

Properties

CAS No.

64965-88-4

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-cyanobutyl)-2-methylpropanamide

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,14(19)18-11-5-3-4-10-17)20-13-8-6-12(16)7-9-13/h6-9H,3-5,11H2,1-2H3,(H,18,19)

InChI Key

RUQYIZFMVMFTAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCCC#N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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